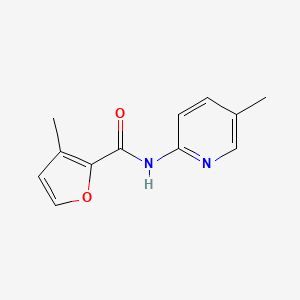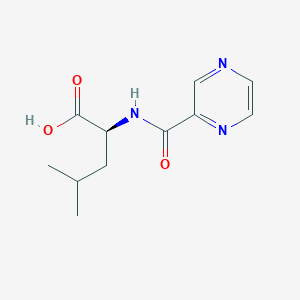
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, also known as MO-PD, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MO-PD is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases.
Mechanism of Action
The mechanism of action for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to be related to its ability to modulate the immune system. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Biochemical and Physiological Effects:
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to have antiviral effects, making it a promising compound for the treatment of viral infections.
Advantages and Limitations for Lab Experiments
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a highly versatile compound that has many advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in biochemical assays. However, there are also some limitations to the use of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione research. One area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for autoimmune diseases. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases. Another area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for viral infections. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral effects, making it a promising compound for the treatment of viral infections. Finally, there is potential for the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a cancer treatment. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Synthesis Methods
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-5-morpholinylpyrimidine with 2-oxoethyl isocyanate. This method yields a high purity product that can be used for a variety of research applications.
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-1-2-13(10(16)11-8)7-9(15)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXXKNZFENVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)


![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)